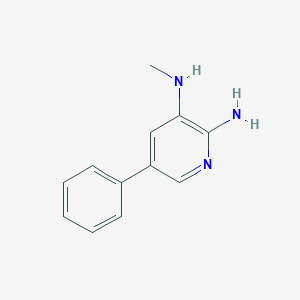

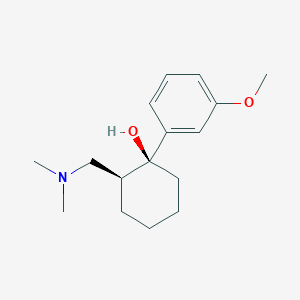

![molecular formula C₉H₁₆NO₂ B015300 [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl CAS No. 55738-75-5](/img/structure/B15300.png)

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves various chemical reactions, including hydroxyamination and the Clauson-Kaas procedure. Notable methodologies include the synthesis and structure elucidation of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl through hydroxyamination (Sen', Shilov, & Golubev, 2008), and the development of a novel six-step synthesis route starting from 2-methylfuran to produce rac-5-(hydroxymethyl)-1-(tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde (Hayoz, Aeby, & Neier, 1993).

Molecular Structure Analysis

X-ray analysis and spectroscopic methods play a crucial role in determining the molecular structure of derivatives. The structure of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl revealed a cis configuration for the hydroxamic acid fragment and a distorted trans position of the carbonyl group (Sen', Shilov, & Golubev, 2008).

Chemical Reactions and Properties

Chemical reactions involving [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives include hydroxyamination, oxidation, and reactions with acetylene for pyrrole synthesis (Trofimov et al., 1988). These reactions highlight the compound's versatility and reactivity towards different chemical transformations.

Physical Properties Analysis

The physical properties of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives, such as solubility, melting points, and crystal structure, can be characterized using spectroscopic methods and X-ray crystallography. The exact physical properties are determined based on the specific derivative and its structural features.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various chemical environments. For instance, methylation of specific nitrogen or hydroxy substituents dramatically reduces the potency of derivatives as inhibitors, indicating the importance of acidic functions on the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).

Wissenschaftliche Forschungsanwendungen

Spin Labeling and Cross-Coupling Reactions

The chemical compound has been utilized in the synthesis of NH2- and SH-specific spin labels through the creation of new 3-substituted-4-iodo-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl compounds. These compounds have shown potential in Sonogashira and Buchwald–Hartwig cross-coupling reactions, leading to the production of paramagnetic β-amino acid ester, pyrroline nitroxide-condensed heterocycles, including a paramagnetic α,α′-dipyridyl ligand and a spin-labeled sulfonamide (Úr et al., 2017).

pH-sensitive Spin Probes

The compound is also integral in the synthesis of pH-sensitive spin probes. A study discussed the synthesis of 2,2,5,5-tetraethylimidazole nitroxides from 3-ethylpent-2-ene. These synthesized nitroxides were more stable compared to 2,2,5,5-tetramethyl analogs and were notably pH sensitive, making them valuable in Electron Paramagnetic Resonance (EPR) applications for probing biological systems (Kirilyuk et al., 2004).

Cathode Material in Organic Radical Batteries

Research on TEMPO-contained polypyrrole derivatives, where the compound is used, highlights its role in developing materials for organic radical batteries. The synthesized polymers demonstrated reversible electrochemical properties, suggesting the compound's significance in enhancing energy storage technologies (Xu et al., 2014).

Chemical Synthesis and Structural Analysis

The compound has been employed in hydroxyamination reactions leading to novel structures like 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl. The study provided insights into the stereochemistry and structural characteristics of these synthesized compounds, which could be fundamental in developing new chemicals or drugs (Sen', Shilov & Golubev, 2008).

Eigenschaften

CAS-Nummer |

55738-75-5 |

|---|---|

Produktname |

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl |

Molekularformel |

C₉H₁₆NO₂ |

Molekulargewicht |

170.23 g/mol |

InChI |

InChI=1S/C9H16NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11H,6H2,1-4H3 |

InChI-Schlüssel |

NCMGONIKCPXQRB-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)CO)C |

Kanonische SMILES |

CC1(C=C(C(N1[O])(C)C)CO)C |

Synonyme |

2,5-dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-Pyrrol-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrroline-N-oxyl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol](/img/structure/B15240.png)

![1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene](/img/structure/B15243.png)

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)